1-{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine
Description
1-{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a nitrophenyl group, all attached to a piperazine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-23-9-11-24(12-10-23)16-8-7-14(13-17(16)25(26)27)20-21-19(22-29-20)15-5-3-4-6-18(15)28-2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMYEJDUWZXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is typically synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Methoxylation: The methoxy group is introduced via methylation reactions, commonly using methyl iodide or dimethyl sulfate in the presence of a base.
Piperazine Derivatization: The final step involves the coupling of the oxadiazole-nitrophenyl intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a coupling agent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Similar compounds to 1-{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine include other piperazine derivatives and oxadiazole-containing compounds. Some examples are:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the methoxyphenyl group and has a triazole ring instead of an oxadiazole ring.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: This compound contains a pyrazole ring and is used in similar applications, such as fluorescence and biological activity studies.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
